molecular formula C13H25NO4 B1526692 (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid CAS No. 649748-09-4

(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid

Cat. No. B1526692
M. Wt: 259.34 g/mol
InChI Key: PYBXMFXUNZVYRB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule “(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), a tert-butoxycarbonyl (Boc) protected amino group, and a methyl group attached to a hexanoic acid backbone . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Chemical Reactions Analysis

Boc-protected amino acids are often used in peptide synthesis. They can react with other amino acids or peptides in the presence of coupling reagents to form peptide bonds . The Boc group can be removed under acidic conditions, revealing the free amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amino acids are typically solid at room temperature . They are also likely to be sensitive to moisture .

Scientific Research Applications

Anticonvulsant Development

A significant application of (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid is in the development of anticonvulsants. Research by Hoekstra et al. (1997) described the development of a manufacturing process for this compound, highlighting its potential in treating convulsive disorders. The study emphasizes the advantages of using tert-butyl bromoacetate for large-scale preparation and the evaluation of multiple synthesis routes for cost-effectiveness (Hoekstra et al., 1997).

Synthesis of β-Amino Acid Derivatives

Davies et al. (1997) explored the use of lithium (α-methylbenzyl)allylamide for the asymmetric synthesis of unsaturated β-amino acid derivatives, including those related to (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid. This study contributes to the broader field of amino acid synthesis and its potential applications in various biochemical processes (Davies et al., 1997).

Synthesis of Non-proteinogenic Amino Acids

Adamczyk and Reddy (2001) focused on synthesizing (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, including (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid. This research adds to the understanding of non-proteinogenic amino acids, which have diverse applications in biological and medicinal chemistry (Adamczyk & Reddy, 2001).

Enantioselective Synthesis of Neuroexcitant Analogues

Research by Pajouhesh and Curry (1998) involved the enantioselective synthesis of isoxazole amino acids, a class of neuroexcitants. This study is significant for understanding the synthesis of compounds like (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid and their potential applications in neuroscience and pharmacology (Pajouhesh & Curry, 1998).

Structural Studies in Peptide Chemistry

Jankowska et al. (2002) investigated the crystal structure of compounds related to (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid. Their work contributes to a deeper understanding of peptide conformation and the role of N-methylation, which is crucial in peptide chemistry and drug design (Jankowska et al., 2002).

Synthesis of Microsporin B

Swaroop et al. (2014) synthesized key amino acid fragments of microsporin B, utilizing (S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid. This research is vital for understanding the synthesis of complex natural products and their potential applications in medicinal chemistry (Swaroop et al., 2014).

Safety And Hazards

Handling this compound should be done with care. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always use appropriate personal protective equipment and handle it in a well-ventilated area .

properties

IUPAC Name

(3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-9(2)6-10(7-11(15)16)8-14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBXMFXUNZVYRB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(((tert-Butoxycarbonyl)amino)methyl)-5-methylhexanoic acid

CAS RN

649748-09-4
Record name (3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-5-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Mujahid - 2013 - dspace.ncl.res.in
1.2. 1. Introduction γ-Aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mammalian central nervous system (CNS). It is estimated that depending on the brain region …
Number of citations: 0 dspace.ncl.res.in
KM Kang, Y Jang, SS Lee, MS Jin, CD Jun… - European Journal of …, 2023 - Elsevier
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (M pro ) has been targeted for the development of anti-SARS-CoV-2 agents against COVID-19 infection …
Number of citations: 1 www.sciencedirect.com
M Mujahid, M Muthukrishnan - Chirality, 2013 - Wiley Online Library
A practical and efficient enantioselective synthesis of the anticonvulsant drug pregabalin is described for the first time using Jacobsen's hydrolytic kinetic resolution of a terminal epoxide …
Number of citations: 17 onlinelibrary.wiley.com

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